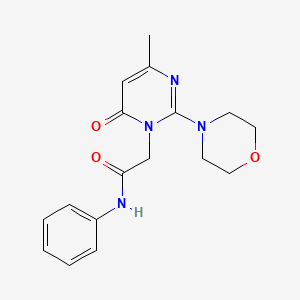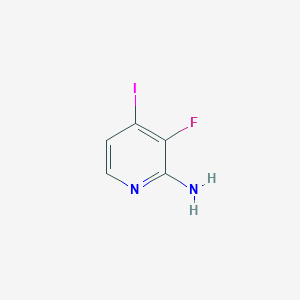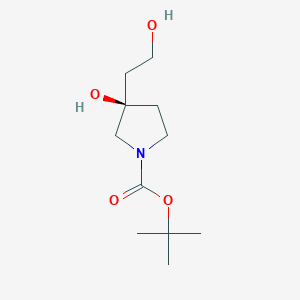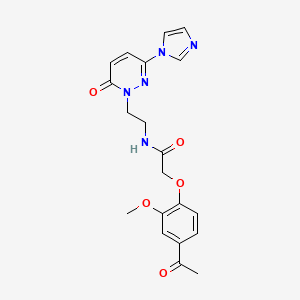
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAPA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Antiviral Activity
The compound’s piperidin-4-one nucleus has garnered attention due to its antiviral properties . Researchers have explored its potential as an antiviral agent against specific viruses. Further studies could elucidate its mechanism of action and efficacy against different viral strains.
Antitumor Properties
Compounds with similar structural motifs have demonstrated antitumor activity . Investigating the effects of our compound on tumor cell lines could reveal its potential as a novel anticancer agent. Mechanistic studies are crucial to understanding its mode of action.
Central Nervous System (CNS) Stimulation
Certain piperidin-4-one derivatives exhibit CNS stimulant effects . Researchers might explore whether our compound affects neurotransmitter systems, neuronal excitability, or cognitive function. Animal models and behavioral assays can provide valuable insights.
Analgesic Potential
The compound’s structure suggests possible analgesic properties . Investigating its interaction with pain receptors, such as opioid receptors, could lead to the development of new pain-relieving drugs. Preclinical studies are essential to validate its efficacy.
Anticancer Research
Given the compound’s diverse biological activities, including antitumor effects, it’s worth exploring its potential as an anticancer agent . In vitro and in vivo studies can assess its impact on cancer cell proliferation, apoptosis, and metastasis.
Antimicrobial Applications
Morpholine, a component of our compound, is widely used in synthesis . Researchers could investigate its antimicrobial properties, especially against bacterial and fungal pathogens. Determining its minimum inhibitory concentration (MIC) and mode of action would be valuable.
Local Anesthetic Activity
Although not directly mentioned, compounds related to our structure have been studied for local anesthetic properties . Investigating whether our compound exhibits similar effects could open new avenues for pain management.
Drug Delivery Systems
Considering its unique structure, our compound might serve as a building block for drug delivery systems . Researchers could explore its use in targeted drug formulations or as part of nanocarriers for specific therapeutic agents.
Propiedades
IUPAC Name |
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-13-11-16(23)21(17(18-13)20-7-9-24-10-8-20)12-15(22)19-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZEIWOXQGEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)




![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2757344.png)
![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)


![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)